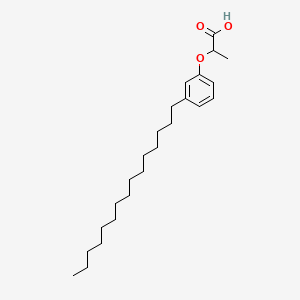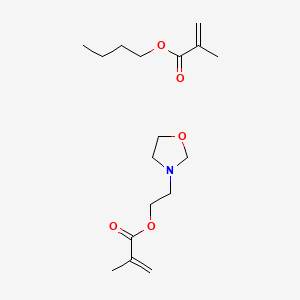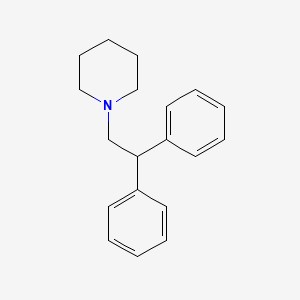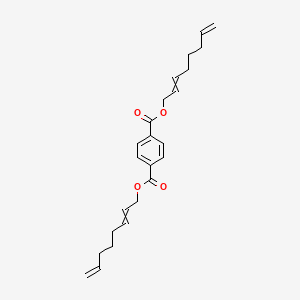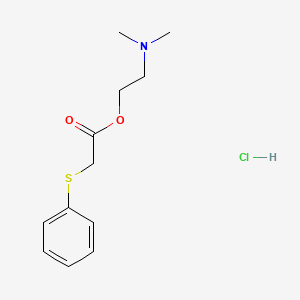
5,6,7,8-Tetrachloro-2,3-dihydro-1,4-benzodioxine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7,8-Tetrachloro-2,3-dihydro-1,4-benzodioxine is a chlorinated organic compound with the molecular formula C8H4Cl4O2 It is a derivative of benzodioxine, characterized by the presence of four chlorine atoms at positions 5, 6, 7, and 8 on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrachloro-2,3-dihydro-1,4-benzodioxine typically involves the chlorination of 1,4-benzodioxine. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The reaction is usually performed at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the chlorination reaction efficiently. Safety measures are crucial due to the handling of chlorine gas and the potential hazards associated with chlorinated compounds.
化学反応の分析
Types of Reactions
5,6,7,8-Tetrachloro-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrachloroquinones, while reduction can produce partially dechlorinated benzodioxine derivatives.
科学的研究の応用
5,6,7,8-Tetrachloro-2,3-dihydro-1,4-benzodioxine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex chlorinated organic compounds.
Biology: The compound’s interactions with biological systems are studied to understand its potential effects and applications.
Medicine: Research is conducted to explore its potential as a pharmacological agent or its effects on biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5,6,7,8-tetrachloro-2,3-dihydro-1,4-benzodioxine involves its interaction with molecular targets in biological systems. The compound can interact with enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific biological context and the concentration of the compound.
類似化合物との比較
Similar Compounds
Tetrachlorophthalic anhydride: Another chlorinated compound with similar structural features.
Tetrachlorobenzodioxin: A related compound with different chlorine substitution patterns.
Uniqueness
5,6,7,8-Tetrachloro-2,3-dihydro-1,4-benzodioxine is unique due to its specific chlorine substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
特性
CAS番号 |
37076-89-4 |
|---|---|
分子式 |
C8H4Cl4O2 |
分子量 |
273.9 g/mol |
IUPAC名 |
5,6,7,8-tetrachloro-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C8H4Cl4O2/c9-3-4(10)6(12)8-7(5(3)11)13-1-2-14-8/h1-2H2 |
InChIキー |
UVKULAAJMQTHLB-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(O1)C(=C(C(=C2Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


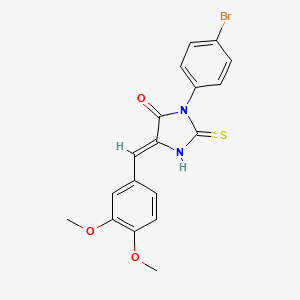
![[(Dodecyloxy)methyl]benzene](/img/structure/B14677141.png)


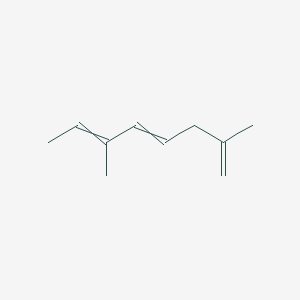
![4-Butyl 1-ethyl 2-[(dimethoxyphosphorothioyl)sulfanyl]butanedioate](/img/structure/B14677159.png)
